Electrophilic Reactivity and Synthetic Versatility Conferred by the C7 Bromine Atom
The C7 bromine atom in 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one enhances electrophilicity relative to the unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one core, enabling Pd-catalyzed Suzuki-Miyaura couplings to generate 7-aryl/heteroaryl derivatives. This reactivity is fundamental for accessing focused libraries of kinase inhibitors, as 7-arylquinazolinones have demonstrated IC50 values < 100 nM against EGFR mutants . Without the C7 bromine, this synthetic route is blocked, forcing reliance on less efficient or alternative synthetic strategies.
| Evidence Dimension | Synthetic Reactivity (Suzuki-Miyaura Coupling Potential) |
|---|---|
| Target Compound Data | 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one: C7-Br enables cross-coupling |
| Comparator Or Baseline | 3-methyl-3,4-dihydroquinazolin-2(1H)-one (unsubstituted at C7): No halogen; no cross-coupling |
| Quantified Difference | Binary: Cross-coupling possible vs. not possible |
| Conditions | Pd-catalyzed Suzuki-Miyaura conditions (arylboronic acid, Pd catalyst, base) |
Why This Matters
For medicinal chemists synthesizing kinase inhibitor libraries, the presence of the C7 bromine is a critical design feature enabling rapid diversification and SAR exploration.
